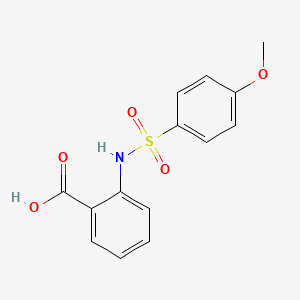

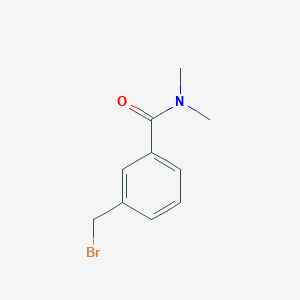

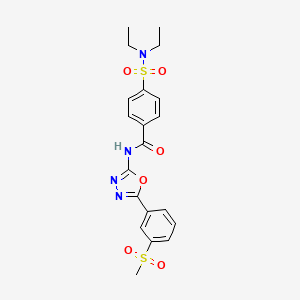

3-(Bromomethyl)-N,N-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

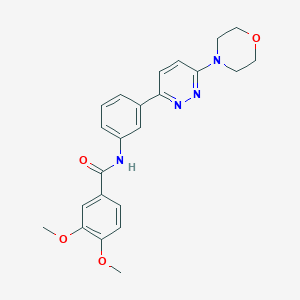

3-(Bromomethyl)-N,N-dimethylbenzamide, also known as BMDM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug design and development. BMDM belongs to the class of benzamides, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and analgesic effects.

Applications De Recherche Scientifique

Crystal Structure Analysis

In crystallography, derivatives of bromomethyl and dimethylbenzamide compounds have been studied for their unique crystal packing and hydrogen bonding patterns. For instance, the crystal structures of related compounds reveal arrangements that form two-dimensional aggregates facilitated by bromine atoms participating in Br⋯Br bonds, highlighting the importance of halogen interactions in crystal engineering (Ebersbach, Seichter, & Mazik, 2022).

Advanced Material Synthesis

In materials science, these compounds are used as building blocks for creating advanced materials. For example, heterodifunctional polyfluorenes have been synthesized using bromo-functionalized intermediates, resulting in nanoparticles with high fluorescence emission quantum yields. This approach is crucial for developing materials with potential applications in optoelectronics and sensing technologies (Fischer, Baier, & Mecking, 2013).

Synthetic Chemistry Applications

In synthetic chemistry, bromomethyl and dimethylbenzamide moieties are versatile intermediates for constructing complex molecules. For instance, (Z)-Dimethyl α-(bromomethyl)fumarate has been demonstrated as an efficient precursor for synthesizing dimethyl 3-alkyl itaconates and 2-alkyl 3-carbomethoxy-γ-lactams, illustrating the compound's utility in organic synthesis (Beltaïef et al., 1999).

Molecular Interaction Studies

In the context of molecular interactions, studies have shown that the conformation of N,N-dimethylbenzamide derivatives affects their ability to form complexes with other organic molecules in water. This has implications for understanding molecular recognition and designing functional supramolecular systems (Nakano & Higuchi, 1968).

Propriétés

IUPAC Name |

3-(bromomethyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOABYEUFHYJDMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrochloride](/img/structure/B2712647.png)

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2712648.png)

![2-Cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2712661.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide](/img/structure/B2712662.png)

![1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712665.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2712666.png)